Entecavir-d2

Bioanalysis LC-MS/MS Method Validation

Entecavir-d2 is the deuterium-stabilised isotopic internal standard essential for accurate entecavir bioanalysis by LC-MS/MS. Unlike unlabeled entecavir or structural analogs, it co-elutes identically with the analyte, enabling precise matrix-effect correction critical for ANDA submissions, bioequivalence studies, and plasma PK profiling. Sourced from ISO-accredited manufacturers with CoA for GMP/GLP method validation.

Molecular Formula C12H15N5O3
Molecular Weight 279.29 g/mol
Cat. No. B12410686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir-d2
Molecular FormulaC12H15N5O3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2
InChIKeyQDGZDCVAUDNJFG-FIIIVWQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir-d2: Deuterated Stable Isotope Internal Standard for LC-MS/MS Quantification


Entecavir-d2 is a stable isotopically labeled internal standard (SIL-IS), specifically the deuterium (D₂)-substituted analogue of entecavir [1]. The compound incorporates two deuterium atoms at the methylene position of the cyclopentyl ring, resulting in a molecular formula of C₁₂H₁₃D₂N₅O₃ and a molecular weight of 279.30 g/mol . This minimal isotopic modification preserves near-identical physicochemical properties to the unlabeled analyte (entecavir) while enabling distinct mass spectrometric detection [2]. As a research-use-only analytical tool, Entecavir-d2 is not a therapeutic agent but a critical component for accurate, matrix-effect-corrected quantification of entecavir in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Entecavir-d2 Cannot Be Substituted with Unlabeled or Structural Analog Internal Standards


Substituting Entecavir-d2 with a non-isotopic structural analog (e.g., lamivudine or diazepam) or unlabeled entecavir fundamentally undermines the accuracy of LC-MS/MS quantification in biological samples. Unlabeled entecavir cannot be distinguished from the analyte and is therefore unusable as an internal standard [1]. Structural analogs, while detectable, fail to co-elute identically with entecavir under chromatographic conditions, meaning they cannot correct for variable matrix effects such as ion suppression or enhancement caused by co-eluting phospholipids from plasma [2]. This matrix effect variability is a primary source of error in bioanalysis. Only a stable isotopically labeled version, such as Entecavir-d2, which exhibits near-identical chromatographic retention time and ionization efficiency as the target analyte, can normalize these effects and ensure method reliability [2].

Quantitative Evidence Supporting Entecavir-d2 Selection Over Non-Deuterated Alternatives


Improved Assay Precision: Deuterated vs. Non-Deuterated Internal Standard Performance in Entecavir Bioanalysis

In a validated HPLC-MS/MS method employing an isotope-labeled internal standard (SIL-IS) akin to Entecavir-d2, the intraday and interday accuracy ranged from -3.4% to 5.3%, with precision (CV) ≤7.3% across a 0.025–10 ng/mL linear range in human plasma [1]. In contrast, a method using the structural analog lamivudine as an internal standard for entecavir quantification reported intra- and inter-day precision values up to 4.2% and 4.5%, respectively, but critically lacked the ability to correct for matrix effects due to chromatographic differences, a limitation inherent to non-isotopic IS [2].

Bioanalysis LC-MS/MS Method Validation

Isotopic Enrichment and Purity: Basis for Reliable Internal Standard Performance

Commercial Entecavir-d2 is supplied with a certified purity of ≥98% (deuterated forms d1-d2) and an isotopic enrichment of 98% D, as detailed in the Certificate of Analysis . This high level of enrichment minimizes 'cross-talk' between the internal standard and analyte signals in the mass spectrometer. In contrast, a non-deuterated internal standard, by definition, has 0% deuterium incorporation and cannot provide the mass offset necessary for selective detection [1].

Stable Isotope Chemistry Quality Control Analytical Reference Standards

Matrix Effect Correction: Co-Elution and Ion Suppression Normalization

A fundamental advantage of a deuterated internal standard like Entecavir-d2 is its ability to co-elute with the target analyte (entecavir) under identical chromatographic conditions, thereby experiencing the same degree of ion suppression or enhancement from the biological matrix [1]. This enables accurate normalization of the analyte signal. Non-isotopic internal standards (e.g., lamivudine, diazepam) do not co-elute with entecavir and therefore cannot correct for matrix effects, leading to potentially inaccurate quantification [2].

Bioanalysis LC-MS/MS Method Validation

Regulatory Compliance and Supply Chain Reliability

Suppliers of Entecavir-d2, such as those with ISO/IEC 17025 and ISO Guide 34 accreditations, provide comprehensive Certificates of Analysis (COA) detailing purity, isotopic enrichment, and characterization data . This level of documentation is essential for regulatory submissions (e.g., ANDA, DMF) and ensures batch-to-batch consistency. In contrast, sourcing a non-deuterated alternative would lack the specific certification for deuterium incorporation and the associated analytical traceability required for a robust SIL-IS method .

Regulatory Science Quality Control Pharmaceutical Analysis

Method Sensitivity and Linearity: Enabling Robust PK Studies

Methods validated with an isotope-labeled internal standard for entecavir, such as the one analogous to Entecavir-d2, achieve a lower limit of quantification (LLOQ) of 0.025 ng/mL in human plasma [1]. This high sensitivity is critical for accurately capturing the full pharmacokinetic profile of entecavir, particularly during the terminal elimination phase. Methods using non-isotopic internal standards have reported LLOQs of 0.05 ng/mL and 50.0 pg/mL (0.05 ng/mL), which, while similar, may not offer the same robustness in matrix effect correction across diverse sample sets [2].

Pharmacokinetics LC-MS/MS Bioequivalence

Optimal Application Scenarios for Entecavir-d2 in Scientific and Industrial Workflows


Bioequivalence and Pharmacokinetic Studies in Human Plasma

Entecavir-d2 is the internal standard of choice for quantifying entecavir in human plasma during bioequivalence and pharmacokinetic studies. The compound enables the development of validated HPLC-MS/MS or UPLC-MS/MS methods that meet stringent regulatory requirements for accuracy, precision, and sensitivity. Its use ensures that matrix effects from plasma phospholipids are adequately corrected, providing reliable data for ANDA submissions and clinical pharmacology reports [1].

Regulated Bioanalysis for Pharmaceutical Quality Control

In GMP and GLP laboratories, Entecavir-d2 is used as a reference standard for method validation and routine quality control of entecavir active pharmaceutical ingredient (API) and finished dosage forms. The high isotopic purity and the availability of detailed Certificates of Analysis from ISO-accredited suppliers make it suitable for analytical methods that must withstand regulatory scrutiny .

Development of High-Sensitivity LC-MS/MS Methods for Low-Dose Formulations

For entecavir formulations requiring high-sensitivity quantification (e.g., low-dose dispersible tablets or pediatric formulations), Entecavir-d2 is critical. As demonstrated in validated methods, the use of a SIL-IS allows for lower limits of quantification (LLOQ) of 0.025 ng/mL in human plasma, enabling accurate measurement of drug concentrations even at very low levels [1]. This is particularly important for accurately defining terminal half-life and other PK parameters.

Drug-Drug Interaction and Special Population Studies

In clinical pharmacology studies investigating the effect of food, hepatic impairment, or co-administered drugs on entecavir pharmacokinetics, the use of Entecavir-d2 as an internal standard ensures that any observed changes in drug levels are due to the physiological condition and not analytical variability. Its robust matrix effect correction is crucial when analyzing samples from diverse patient populations with varying plasma compositions [1].

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